molecular formula C5Cl3F3N2 B6305885 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine CAS No. 84372-24-7

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine

Cat. No.: B6305885
CAS No.: 84372-24-7
M. Wt: 251.42 g/mol
InChI Key: AFDRHXCCDDSMSN-UHFFFAOYSA-N
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Description

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine typically involves the introduction of chlorine and fluorine atoms into the pyrimidine ring. One common method involves the reaction of 2,6-difluoropyrimidine with dichlorofluoromethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine involves its interaction with specific molecular targets. The presence of electronegative chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming strong interactions with the active site, thereby blocking the normal substrate from binding and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyrimidine: Lacks the chlorine and dichlorofluoromethyl groups, making it less reactive in certain chemical reactions.

    5-Chloro-2,6-difluoropyrimidine: Similar structure but without the dichlorofluoromethyl group, which affects its chemical properties and reactivity.

    4-(Dichlorofluoromethyl)-2,6-difluoropyrimidine:

Uniqueness

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine is unique due to the combination of chlorine, fluorine, and dichlorofluoromethyl groups, which confer distinct chemical properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloro-4-[dichloro(fluoro)methyl]-2,6-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(5(7,8)11)12-4(10)13-3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRHXCCDDSMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)C(F)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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